3-(Propylamino)propanamide oxalate
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Overview
Description
3-(Propylamino)propanamide oxalate is an organic compound that belongs to the class of amides. It is derived from propanamide, which is the amide of propanoic acid. This compound is characterized by the presence of a propylamino group attached to the propanamide backbone, and it forms a salt with oxalic acid.
Biochemical Analysis
Biochemical Properties
It is known that oxalate, a component of this compound, plays a significant role in various biochemical reactions . Oxalate can interact with several enzymes, proteins, and other biomolecules, potentially influencing their functions .
Cellular Effects
Oxalate, a component of this compound, has been shown to have significant effects on various types of cells and cellular processes . For instance, oxalate can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of 3-(Propylamino)propanamide oxalate is not well-defined. Based on the known properties of oxalate, it can be speculated that this compound may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
It is reasonable to assume that the effects of this compound may change over time, potentially due to factors such as the compound’s stability, degradation, and long-term effects on cellular function .
Dosage Effects in Animal Models
It is known that the effects of similar compounds can vary with dosage, with potential threshold effects observed in some studies, as well as possible toxic or adverse effects at high doses .
Metabolic Pathways
It is known that oxalate, a component of this compound, is involved in several metabolic pathways, interacting with various enzymes and cofactors .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are not well-characterized. It is known that similar compounds can interact with various transporters and binding proteins, potentially influencing their localization or accumulation .
Subcellular Localization
It is known that similar compounds can be directed to specific compartments or organelles through targeting signals or post-translational modifications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Propylamino)propanamide oxalate typically involves the reaction of propanamide with propylamine under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require heating to facilitate the reaction. The resulting product is then treated with oxalic acid to form the oxalate salt.
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and continuous extraction systems to ensure high yield and purity. The final product is obtained through processes such as recrystallization, filtration, and drying to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
3-(Propylamino)propanamide oxalate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the amide group to an amine.
Substitution: The propylamino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.
Major Products
Oxidation: Produces oxides and other oxidized derivatives.
Reduction: Yields amines and other reduced forms.
Substitution: Results in various substituted derivatives depending on the reagents used.
Scientific Research Applications
3-(Propylamino)propanamide oxalate has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of fine chemicals and as a component in various industrial processes.
Mechanism of Action
The mechanism of action of 3-(Propylamino)propanamide oxalate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Propanamide: The parent compound, which lacks the propylamino group.
Propionamide: Another amide derivative of propanoic acid.
N-Propylpropanamide: Similar structure but with different substitution patterns.
Uniqueness
3-(Propylamino)propanamide oxalate is unique due to the presence of the propylamino group, which imparts distinct chemical and biological properties. This makes it a valuable compound for specific applications where these properties are desired.
Properties
IUPAC Name |
oxalic acid;3-(propylamino)propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14N2O.C2H2O4/c1-2-4-8-5-3-6(7)9;3-1(4)2(5)6/h8H,2-5H2,1H3,(H2,7,9);(H,3,4)(H,5,6) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JXPDZVFQGKPTKX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNCCC(=O)N.C(=O)(C(=O)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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